![molecular formula C12H10BrClN2O3 B2428843 methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate CAS No. 1798687-79-2](/img/structure/B2428843.png)
methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MBCFA and is known for its unique properties that make it useful in various applications.
作用机制
The mechanism of action of MBCFA is not fully understood, but it is believed to act by inhibiting certain enzymes that are involved in various biological processes. MBCFA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, MBCFA can alter gene expression patterns and potentially lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
MBCFA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MBCFA has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, MBCFA has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MBCFA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily obtained in large quantities. Additionally, MBCFA has been extensively studied and has a well-established mechanism of action, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of MBCFA in lab experiments. It can be toxic at high concentrations and may not be suitable for use in certain cell lines or animal models. Additionally, the effects of MBCFA may be dependent on the specific context of the experiment and may not be generalizable to all biological systems.
未来方向
There are several future directions for the study of MBCFA. One area of interest is the development of novel anti-cancer drugs based on the structure of MBCFA. Researchers are also investigating the potential use of MBCFA in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the effects of MBCFA on epigenetic regulation are still not fully understood, and further research in this area may provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, MBCFA is a chemical compound that has been extensively studied for its potential use in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The synthesis of MBCFA is a relatively simple process, and it has several advantages for use in lab experiments. However, there are also limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of MBCFA involves the reaction of 3-bromo-2-chlorobenzonitrile with N-cyanomethyl-N-methylglycine ethyl ester in the presence of potassium carbonate and DMF. The resulting intermediate is then treated with formic acid to yield MBCFA. The synthesis of MBCFA is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
MBCFA has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-tumor activity and has been used in the development of novel anti-cancer drugs. MBCFA has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies. Additionally, MBCFA has been studied for its potential use in the treatment of Alzheimer's disease and has shown to have neuroprotective effects.
属性
IUPAC Name |
methyl 2-[(3-bromo-2-chlorobenzoyl)-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-19-10(17)7-16(6-5-15)12(18)8-3-2-4-9(13)11(8)14/h2-4H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILMKYRXLOIEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428760.png)
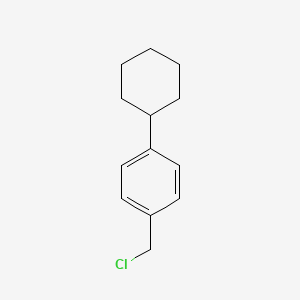
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)

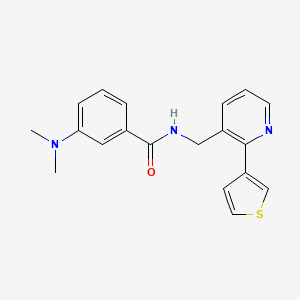
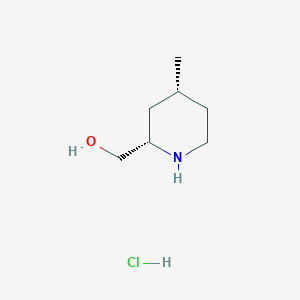
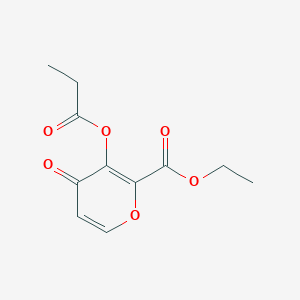
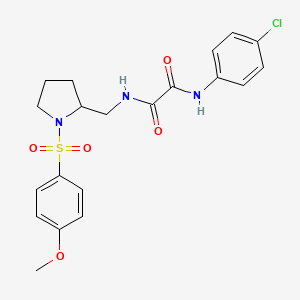


![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)
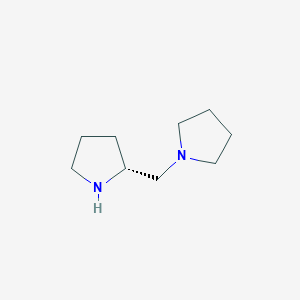
![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/no-structure.png)
